t-Boc-Aminooxy-PEG3-thiol
Overview
Description
t-Boc-Aminooxy-PEG3-thiol is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system . This compound contains a tert-butyl (Boc) protected aminooxy group and a thiol group, making it a versatile tool in chemical biology and medicinal chemistry.
Scientific Research Applications
Chemoselective Conjugation to Proteins
- Boc-Aminooxy-PEG3-thiol is used in the synthesis of aminooxy end-functional polymers for chemoselective conjugation to proteins. This process is pivotal in creating well-defined bioconjugates, which are essential in numerous biomedical applications (Heredia, Tolstyka & Maynard, 2007).
Engineering Cytocompatible PEG-Based Hydrogels
- Thiol-epoxy "click" chemistry, which can involve Boc-Aminooxy-PEG3-thiol, is used to engineer cytocompatible PEG-based hydrogel systems. These hydrogels show potential in tissue engineering and have applications in controlling the fate of human mesenchymal stem cells for tissue regeneration (Huynh et al., 2018).
Preparation of N-t-Butoxycarbonyl Derivatives
- The compound is involved in the preparation of N-t-Butoxycarbonyl derivatives from di-t-butyl dicarbonate, which are useful in peptide chemistry for selective blocking and deblocking of amino or other groups (Tarbell, Yamamoto & Pope, 1972).
Stability Studies in Nanoparticles
- In the field of nanotechnology, Boc-Aminooxy-PEG3-thiol's derivatives, like PEG-thiol, are used to study the stability of thiol bonding on nanoparticles, which is crucial for their applications in drug delivery and biomedicine (Borzenkov et al., 2015).
Antifouling Properties in Hydrogel Coatings
- The compound is instrumental in the creation of hydrogel coatings with antifouling properties, which are significant in reducing protein adsorption and preventing cell uptake, thereby enhancing the biocompatibility of various biomedical devices (Lundberg et al., 2010).
Drug Release from Gold Nanoparticles
- Research has explored the release of drugs like Bodipy from PEG cofunctionalized gold nanoparticles, demonstrating the potential of Boc-Aminooxy-PEG3-thiol derivatives in controlled drug release and highlighting their importance in nanomedicine (Kumar, Meenan & Dixon, 2012).
Biocompatible Hydrogels in Biomedical Applications
- Boc-Aminooxy-PEG3-thiol is used in the creation of biocompatible hydrogels, which have wide-ranging applications in drug delivery and regenerative medicine. These hydrogels can be engineered with varying properties to suit specific medical needs (Yom-Tov, Seliktar & Bianco-Peled, 2016).
Mechanism of Action
Target of Action
t-Boc-Aminooxy-PEG3-thiol, also known as Boc-Aminooxy-PEG3-thiol, is a crosslinker containing a t-Boc-aminooxy group and a thiol group . The primary targets of this compound are maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold . These targets are often used in the development of PROTACs , which are molecules designed to degrade specific proteins within cells .
Mode of Action
The thiol group in this compound reacts with its targets (maleimide, OPSS, vinylsulfone, and transition metal surfaces) to form stable bonds . The protected aminoxy group can be deprotected under mild acidic conditions , allowing for further reactions or modifications.
Biochemical Pathways
This compound is used in the synthesis of PROTACs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This allows for the selective removal of specific proteins within cells .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of stable bonds with its targets, enabling the synthesis of PROTACs . These PROTACs can then selectively degrade specific proteins within cells , altering cellular functions based on the proteins targeted.
Action Environment
The action of this compound is influenced by environmental factors such as pH. The protected aminoxy group in the compound can be deprotected under mild acidic conditions , suggesting that the compound’s reactivity and efficacy may be influenced by the acidity of its environment. Furthermore, the hydrophilic PEG spacer in the compound increases its solubility in aqueous media , suggesting that the compound’s action may also be influenced by the polarity and hydration of its environment.
Safety and Hazards
When handling Boc-Aminooxy-PEG3-thiol, it is recommended to use only in a chemical fume hood and wear chemical-resistant gloves and safety goggles . After handling, wash thoroughly and wash contaminated clothing before reuse . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . Conditions to avoid include heat, flames, and sparks .
Future Directions
Biochemical Analysis
Biochemical Properties
t-Boc-Aminooxy-PEG3-thiol plays a significant role in biochemical reactions due to its ability to form crosslinks. The thiol group in this compound interacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces . These interactions are crucial for the formation of crosslinks in biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of crosslinks. The thiol group in this compound reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces . This reaction leads to the formation of crosslinks, which can influence the structure and function of biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
t-Boc-Aminooxy-PEG3-thiol is synthesized through a series of chemical reactions involving the protection and deprotection of functional groupsThe Boc group is used to protect the aminooxy group during the synthesis.
Step 1: Synthesis of PEG3 backbone.
Step 2: Introduction of the aminooxy group.
Step 3: Protection of the aminooxy group with a Boc group.
Step 4: Introduction of the thiol group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
t-Boc-Aminooxy-PEG3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions with electrophiles.
Deprotection: The Boc group can be removed under acidic conditions to expose the free aminooxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (T
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO6S/c1-13(2,3)20-12(15)14-19-9-8-17-5-4-16-6-7-18-10-11-21/h21H,4-11H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNYOZOKVXNUKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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